molecular formula C21H22F3NO4S B2378467 {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-55-8

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2378467
CAS No.: 866019-55-8
M. Wt: 441.47
InChI Key: MBOMIBCCLLAQMB-UHFFFAOYSA-N
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Description

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a hydroxypiperidine ring, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the benzylsulfonyl and trifluoromethylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and trifluoromethylbenzene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Methylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone
  • {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(fluoromethyl)phenyl]methanone

Uniqueness

{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4S/c22-21(23,24)18-8-4-7-17(13-18)19(26)25-11-9-20(27,10-12-25)15-30(28,29)14-16-5-2-1-3-6-16/h1-8,13,27H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMIBCCLLAQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CS(=O)(=O)CC2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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